molecular formula C18H20N6OS B132624 4-Methyl-5-{(2E)-2-[(4-morpholin-4-ylphenyl)imino]-2,5-dihydropyrimidin-4-YL}-1,3-thiazol-2-amine CAS No. 1059105-22-4

4-Methyl-5-{(2E)-2-[(4-morpholin-4-ylphenyl)imino]-2,5-dihydropyrimidin-4-YL}-1,3-thiazol-2-amine

Katalognummer: B132624
CAS-Nummer: 1059105-22-4
Molekulargewicht: 368.5 g/mol
InChI-Schlüssel: RPSZSAKYXPWBRR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a thiazol-2-amine derivative featuring a pyrimidine core substituted with a morpholinophenyl imino group and a methylated thiazole ring.

Eigenschaften

IUPAC Name

4-methyl-5-[2-(4-morpholin-4-ylphenyl)imino-5H-pyrimidin-4-yl]-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6OS/c1-12-16(26-17(19)21-12)15-6-7-20-18(23-15)22-13-2-4-14(5-3-13)24-8-10-25-11-9-24/h2-5,7H,6,8-11H2,1H3,(H2,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPSZSAKYXPWBRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N)C2=NC(=NC3=CC=C(C=C3)N4CCOCC4)N=CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1059105-22-4
Record name 4-Methyl-5-[(2Z)-2-{[4-(4-morpholinyl)phenyl]imino}-2,5-dihydro-4-pyrimidinyl]-1,3-thiazol-2-amine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08219
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Vorbereitungsmethoden

Reaction Sequence and Mechanism

The synthesis comprises three interconnected steps:

  • Hantzsch Thiazole Synthesis : Condensation of thioamide 3 with α-bromoketones (e.g., 4a ) generates β-ketothiazoles 2 , releasing stoichiometric HBr and water.

  • Deketalization : In situ HBr catalyzes the removal of the 1,3-dioxane protecting group from intermediate 5a , yielding the reactive ketone 2a .

  • Biginelli Multicomponent Reaction : The liberated HBr acidifies the system, promoting cyclocondensation of 2a with aldehydes and urea derivatives to form 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).

Critical Parameters for Thiazole Formation

Optimal conditions for thiazole synthesis (Table 1) were determined via HPLC analysis:

Temperature (°C)Reaction Time (min)Water EquivalentsRatio (3:5a:2a)
15055.00 : 1 : 104

At 150°C with 5 equiv. of water, the ketal-protected thiazole 5a is fully converted to the desired ketone 2a . Higher water concentrations (10 equiv.) led to incomplete deprotection, leaving 25% of starting material 3 unreacted.

Continuous Flow Microreactor Assembly

The two-chip flow system (Scheme 1) operates at 32.5 μL/min, ensuring efficient mixing and preventing HBr gas escape. Key advantages include:

  • Reduced Reaction Time : Total process completion in <1 hour.

  • Byproduct Utilization : HBr from thiazole synthesis directly catalyzes the Biginelli reaction, eliminating external acid additives.

  • Scalability : The system produces 1250 μL batches with consistent purity, suitable for pharmaceutical development.

Yield Optimization for DHPMs

Variation of α-bromoketones (Table 2) demonstrated broad substrate tolerance:

α-Bromoketone (4)Product (1)Isolated Yield (%)
4a (R = Me)1a46
4b (R = Ph)1b42
4c (R = OMe)1c39

Electron-donating groups (e.g., -OMe) slightly reduced yields due to increased steric hindrance during cyclocondensation.

Challenges in Traditional Batch Synthesis

While batch methods for analogous thiazole-pyrimidine hybrids exist, they face limitations:

  • Extended Reaction Times : Batch Hantzsch thiazole synthesis requires 6–12 hours versus 5 minutes in flow.

  • Intermediate Isolation : Manual purification of β-ketothiazoles 2 introduces yield losses (15–20%).

  • Acid Handling : Corrosive HBr necessitates specialized equipment, increasing costs.

Analytical Characterization

Post-synthesis analysis of 1a involves:

  • HPLC Purity : >98% (C18 column, 0.1% TFA in H2O/MeCN gradient).

  • Mass Spectrometry : ESI-MS m/z 369.1 [M+H]+ (calc. 368.459).

  • NMR : 1H^1\text{H} NMR (400 MHz, DMSO-d6d_6) δ 2.27 (s, 3H, CH3), 3.15–3.22 (m, 4H, morpholine), 6.89 (d, J = 8.8 Hz, 2H, ArH) .

Analyse Chemischer Reaktionen

Arten von Reaktionen

4-Methyl-5-[(2Z)-2-{[4-(4-morpholinyl)phenyl]imino}-2,5-dihydro-4-pyrimidinyl]-1,3-thiazol-2-amin kann verschiedene chemische Reaktionen eingehen, darunter:

    Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden, was zur Bildung von Sulfoxiden oder Sulfonen führt.

    Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden, wodurch Imin-Gruppen möglicherweise zu Aminen reduziert werden.

    Substitution: Die aromatischen Ringe in der Verbindung können je nach verwendeten Reagenzien und Bedingungen elektrophile oder nucleophile Substitutionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen

    Oxidation: Wasserstoffperoxid, Kaliumpermanganat und andere Oxidationsmittel unter sauren oder basischen Bedingungen.

    Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid und andere Reduktionsmittel unter wasserfreien Bedingungen.

    Substitution: Halogenierte Reagenzien, Basen und Lösungsmittel wie Dimethylformamid oder Dichlormethan.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann Oxidation beispielsweise zu Sulfoxiden oder Sulfonen führen, während Reduktion zu Aminen führen kann.

Wissenschaftliche Forschungsanwendungen

Anticancer Potential

Research indicates that this compound exhibits anticancer properties by inhibiting cyclin-dependent kinases (CDKs), particularly CDK2, which plays a crucial role in cell cycle regulation. Inhibition of CDK activity can lead to cell cycle arrest and apoptosis in cancer cells, making it a candidate for cancer therapy .

Antimicrobial Properties

The compound has shown promising results against various bacterial strains, suggesting its potential as an antimicrobial agent. The thiazole and pyrimidine components are known to enhance antimicrobial activity, which could be explored further in drug development .

Neuroprotective Effects

Studies have indicated that derivatives of thiazole compounds possess neuroprotective properties. This suggests that 4-Methyl-5-{(2E)-2-[(4-morpholin-4-ylphenyl)imino]-2,5-dihydropyrimidin-4-YL}-1,3-thiazol-2-amine may also provide neuroprotection, potentially benefiting conditions like Alzheimer's disease and other neurodegenerative disorders .

Case Study 1: CDK Inhibition in Cancer Cells

A study focusing on the inhibition of CDK2 by this compound demonstrated significant reduction in proliferation rates of various cancer cell lines. The mechanism involved the disruption of the cell cycle progression at the G1/S transition phase. Further investigations revealed that treatment with this compound led to increased apoptosis markers in treated cells compared to control groups .

Case Study 2: Antimicrobial Efficacy Testing

In vitro tests conducted against Gram-positive and Gram-negative bacteria showed that this compound exhibited MIC values comparable to standard antibiotics. The results suggest that it could serve as a lead compound for developing new antimicrobial agents, especially in the face of rising antibiotic resistance .

Wirkmechanismus

The mechanism of action of 4-Methyl-5-[(2Z)-2-{[4-(4-morpholinyl)phenyl]imino}-2,5-dihydro-4-pyrimidinyl]-1,3-thiazol-2-amine involves its interaction with specific molecular targets, such as cyclin-dependent kinase 2 and cyclin-A2 . These interactions can modulate the activity of these proteins, leading to various biological effects. The compound may inhibit the activity of these kinases, thereby affecting cell cycle progression and potentially exerting anticancer effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their synthesis, and physicochemical properties:

Compound Name Key Structural Differences Molecular Formula Yield (%) Melting Point (°C) Purity (%) Biological Activity (if reported) Reference
Target Compound : 4-Methyl-5-{(2E)-2-[(4-morpholin-4-ylphenyl)imino]-2,5-dihydropyrimidin-4-YL}-1,3-thiazol-2-amine Pyrimidine core with morpholinophenyl imino group, methylated thiazole Not explicitly provided Inferred kinase inhibition potential
5-(5-Fluoro-2-((3-morpholinophenyl)amino)pyrimidin-4-yl)-N,4-dimethylthiazol-2-amine (12q) Fluorine at pyrimidine C5, methyl at thiazole C4, morpholinophenyl at pyrimidine C2 C₂₁H₂₃FN₆OS 28 225–227 98 CDK9 inhibitor
N-Methyl-5-(2-((4-methyl-3-(morpholinosulfonyl)phenyl)-amino)pyrimidin-4-yl)-4-phenylthiazol-2-amine (7) Sulfonyl-morpholine at phenyl, phenyl at thiazole C4 C₂₆H₂₈N₆O₃S₂ 38 98–99 99 Not explicitly reported (kinase focus)
4-(2,4-Dimethyl-1,3-thiazol-5-yl)-N-[4-(trifluoromethyl)phenyl]pyrimidin-2-amine Trifluoromethylphenyl at pyrimidine C2, dimethylthiazole at pyrimidine C4 C₁₆H₁₃F₃N₄S Cyclin-dependent kinase interactions
4-Chloro-5-(2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-yl)thiazol-2-amine Chloro at thiazole C4, trifluoromethylpropan-2-yl pyridine substituent C₁₃H₁₂ClF₃N₄S Not reported

Structural and Functional Insights

Role of Morpholine and Pyrimidine Motifs :

  • The morpholine group enhances solubility and pharmacokinetic properties due to its polar oxygen atom, as seen in compound 12q .
  • Pyrimidine cores enable π-π stacking interactions with kinase ATP-binding pockets, a feature shared across all analogs .

Impact of Substituents: Fluorine (12q): The electron-withdrawing fluorine at pyrimidine C5 likely enhances binding affinity to CDK9 by modulating electronic density . Sulfonyl-Morpholine (7): The sulfonyl group in compound 7 may improve metabolic stability but could reduce membrane permeability compared to the target compound’s imino group .

Synthetic Challenges :

  • Yields for these compounds are moderate (28–47%), reflecting challenges in multi-step syntheses, particularly in imine formation and cyclization steps .
  • Purity levels (98–99%) are achieved via RP-HPLC, critical for reliable biological evaluation .

Biologische Aktivität

4-Methyl-5-{(2E)-2-[(4-morpholin-4-ylphenyl)imino]-2,5-dihydropyrimidin-4-YL}-1,3-thiazol-2-amine, also known by its DrugBank ID DB08219, is a compound of significant interest due to its potential biological activities. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, efficacy in various assays, and related studies.

Chemical Structure and Properties

The compound has a complex structure featuring a thiazole ring and a pyrimidine moiety. Its chemical formula is C18H20N6OSC_{18}H_{20}N_{6}OS, with a molecular weight of approximately 368.46 g/mol. The structural configuration includes multiple functional groups that contribute to its biological activity.

PropertyValue
Chemical FormulaC18H20N6OSC_{18}H_{20}N_{6}OS
Molecular Weight368.46 g/mol
DrugBank IDDB08219
CAS Number1059105-22-4

Anticholinesterase Activity

Recent studies have demonstrated that derivatives of thiazole compounds exhibit significant inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). In vitro assays indicated that some analogs showed IC50 values as low as 0.10±0.05μM0.10\pm 0.05\,\mu M for AChE inhibition compared to the standard drug donepezil (IC50 = 2.16±0.12μM2.16\pm 0.12\,\mu M) . This suggests that the compound may have potential applications in treating Alzheimer's disease by enhancing cholinergic transmission.

Antioxidant Activity

The compound's antioxidant properties have been explored through various assays measuring free radical scavenging activity (RSA). Thiazole derivatives have shown promising results, with some exhibiting RSA comparable to ascorbic acid . The presence of specific substituents on the aromatic rings was found to enhance antioxidant capacity, indicating a structure-activity relationship that merits further investigation.

Case Studies and Research Findings

  • Study on AChE Inhibition :
    • Objective : To evaluate the AChE inhibitory activity of various thiazole derivatives.
    • Results : Several compounds demonstrated IC50 values significantly lower than donepezil, suggesting strong potential as therapeutic agents for Alzheimer's disease.
    • : Structure modifications can enhance AChE inhibition .
  • Antioxidant Activity Assessment :
    • Method : DPPH radical scavenging assay was employed to measure antioxidant activity.
    • Findings : The thiazole derivatives displayed superior antioxidant capacity compared to their precursors, confirming the role of the thiazole ring in enhancing antioxidant properties .
  • Cell Cycle Regulation Study :
    • Focus : Investigating the effects of thiazole-containing compounds on cell cycle dynamics.
    • Outcome : Evidence suggested that these compounds could modulate CDK activity, impacting cancer cell growth .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this compound, and what key reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via acylation of 4-(6-chloropyrimidin-4-yl)-N-methylthiazol-2-amine followed by amination (). Alternatively, morpholine-functionalized pyrimidin-2-amines are synthesized by refluxing pyrimidine precursors with morpholine and formaldehyde in ethanol (1:1:2 molar ratio) for 10 hours . Critical factors include solvent polarity (ethanol preferred for intermediate solubility), temperature control during cyclization, and stoichiometric precision. Yields drop significantly if formaldehyde is underused or if reflux time is shortened .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s purity and structure?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for confirming the imino group configuration (2E geometry) and morpholine substitution patterns. Infrared (IR) spectroscopy identifies C=N stretching vibrations (~1600 cm⁻¹) and thiazole ring signatures. High-resolution mass spectrometry (HRMS) validates molecular weight (±1 ppm accuracy). For crystalline samples, single-crystal X-ray diffraction provides absolute configuration confirmation, as demonstrated in pyrimidine derivatives with similar substituents .

Q. What are the standard protocols for evaluating this compound’s antimicrobial activity in vitro?

  • Methodological Answer : Use broth microdilution assays (CLSI guidelines) with bacterial/fungal strains (e.g., S. aureus, C. albicans). Prepare stock solutions in DMSO (≤1% v/v final concentration). Minimum Inhibitory Concentration (MIC) is determined after 24-hour incubation at 37°C. Include positive controls (e.g., ciprofloxacin) and validate results via colony-forming unit (CFU) counts. Note: Morpholine-containing analogs often show enhanced membrane permeability due to basic nitrogen atoms .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production without compromising stereochemical integrity?

  • Methodological Answer : Implement Design of Experiments (DoE) to optimize variables:

  • Catalyst screening : Use Pd/C or CuI for coupling steps (reduces byproducts).
  • Solvent selection : Ethanol-water mixtures (7:3) improve both solubility and reaction rate.
  • Temperature gradient : Stepwise heating (70°C → 90°C) minimizes decomposition of the thiazole ring .
  • In-line monitoring : Use FTIR or HPLC to track reaction progress and terminate at 85–90% conversion .

Q. What computational strategies predict the compound’s binding affinity to kinase targets?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) using crystal structures of kinases (e.g., EGFR, CDK2). Parameterize the force field for the morpholine group’s partial charges. Validate predictions with Molecular Dynamics (MD) simulations (100 ns) in explicit solvent. Key metrics: RMSD (<2 Å), binding free energy (MM/PBSA). Correlate computational results with surface plasmon resonance (SPR) data to refine models .

Q. How can contradictions in biological activity data between in vitro and in vivo studies be resolved?

  • Methodological Answer : Discrepancies may arise from bioavailability or metabolic instability. Address via:

  • Pharmacokinetic profiling : Measure plasma/tissue concentrations using LC-MS/MS .
  • Metabolite identification : Incubate with liver microsomes to identify degradation pathways (e.g., oxidative demethylation).
  • Target engagement assays : Use thermal shift assays to confirm binding in cellular lysates .

Q. What structural modifications enhance selectivity for cancer cells over normal cells?

  • Methodological Answer : Introduce electron-withdrawing groups (e.g., -CF₃) at the pyrimidine C4 position to improve DNA intercalation specificity. Replace the morpholine ring with piperazine to modulate logP and reduce off-target binding. Validate selectivity via cytotoxicity assays (MTT) on paired cell lines (e.g., MCF-7 vs. MCF-10A) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methyl-5-{(2E)-2-[(4-morpholin-4-ylphenyl)imino]-2,5-dihydropyrimidin-4-YL}-1,3-thiazol-2-amine
Reactant of Route 2
4-Methyl-5-{(2E)-2-[(4-morpholin-4-ylphenyl)imino]-2,5-dihydropyrimidin-4-YL}-1,3-thiazol-2-amine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.